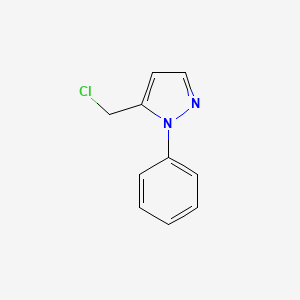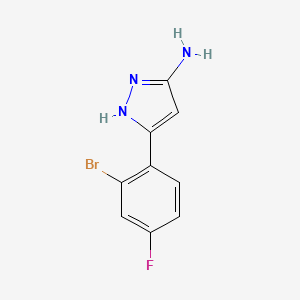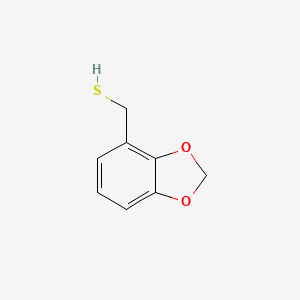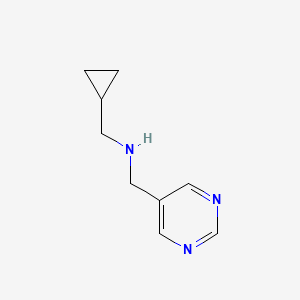![molecular formula C10H13N3O2 B13275225 (5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13275225.png)
(5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol is a chemical compound with the molecular formula C10H13N3O2 It is characterized by the presence of a furan ring, a pyrazole ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-pyrazole-3-amine with furan-2-carbaldehyde under specific conditions to form the intermediate product, which is then reduced to yield the final compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
(5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as converting the furan ring to a tetrahydrofuran ring.
Substitution: The amino group on the pyrazole ring can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield furan-2-carboxaldehyde or furan-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
(5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-pyrazol-3-yl)methanol: Lacks the furan ring, making it less complex.
(5-{[(1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol: Similar structure but without the methyl group on the pyrazole ring.
(5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}thiophene-2-yl)methanol: Contains a thiophene ring instead of a furan ring.
Uniqueness
(5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol is unique due to the combination of the furan and pyrazole rings, along with the methanol group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
[5-[[(1-methylpyrazol-3-yl)amino]methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C10H13N3O2/c1-13-5-4-10(12-13)11-6-8-2-3-9(7-14)15-8/h2-5,14H,6-7H2,1H3,(H,11,12) |
InChI Key |
XTCRWKFFIAACAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole](/img/structure/B13275142.png)
![3-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13275148.png)
![N-{2-[(2,2-dimethylpropyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13275154.png)
amine](/img/structure/B13275159.png)
![2-{1-[(3-Hydroxypropyl)amino]propyl}phenol](/img/structure/B13275161.png)
![{2-[(Thiophen-3-ylmethyl)amino]phenyl}methanol](/img/structure/B13275169.png)

![(3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13275178.png)

![1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13275185.png)




